molecular formula C14H22N2 B3145735 2-Methyl-1-(3-phenylpropyl)piperazine CAS No. 58029-99-5

2-Methyl-1-(3-phenylpropyl)piperazine

Cat. No.: B3145735
CAS No.: 58029-99-5
M. Wt: 218.34 g/mol
InChI Key: PLDXPZMYCKMIKL-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-phenylpropyl)piperazine is a chemical compound that belongs to the piperazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-phenylpropyl)piperazine can be achieved through various methods. One common approach involves the reaction of 1-methylpiperazine with 3-phenylpropyl bromide under basic conditions. Another method includes the use of a novel piperazine derivative, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which undergoes reduction with lithium aluminium hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

2-Methyl-1-(3-phenylpropyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-phenylpropyl)piperazine involves its interaction with various molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-phenylpiperazine
  • 1-(3-Phenylpropyl)piperazine
  • 2-Substituted chiral piperazines

Uniqueness

2-Methyl-1-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it has shown promising results in various scientific research applications, making it a valuable compound for further study .

Properties

IUPAC Name

2-methyl-1-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDXPZMYCKMIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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